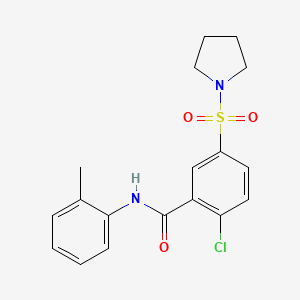![molecular formula C22H26N2O3 B3676437 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B3676437.png)
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Overview
Description
The compound “3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol” is a complex organic molecule. It contains several functional groups including an ether group (ethoxy), a methyl group, a phenol group, and a pyrazole group .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For instance, the phenol group might undergo reactions like esterification or halogenation. The pyrazole ring might participate in reactions like N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of a phenol group might make it somewhat acidic. The ether and pyrazole groups might affect its polarity and hence its solubility in different solvents .Mechanism of Action
The mechanism of action of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is not fully understood. However, it is believed to act as a partial agonist of estrogen receptors, selectively modulating their activity. This results in a range of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. These include the regulation of gene expression, cell proliferation, and apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is its high binding affinity for estrogen receptors. This makes it a useful tool for studying the role of estrogen receptors in various biological processes. However, one of the limitations of this compound is its potential to interact with other receptors and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol. One area of interest is its potential as a therapeutic agent for estrogen-related diseases such as breast cancer and osteoporosis. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of inflammatory diseases such as arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors and signaling pathways.
Scientific Research Applications
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been widely studied for its potential applications in scientific research. One of the main areas of interest is its potential as a selective estrogen receptor modulator (SERM). Studies have shown that this compound has a high binding affinity for estrogen receptors and can selectively modulate their activity. This makes it a promising candidate for the treatment of estrogen-related diseases such as breast cancer and osteoporosis.
Properties
IUPAC Name |
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-7-16-8-10-17(11-9-16)27-22-15(4)23-24-20(22)18-12-13-19(26-6-2)14(3)21(18)25/h8-13,25H,5-7H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUVQBRVLOZUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C(=C(C=C3)OCC)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3676360.png)
![5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)


![5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3676395.png)


![N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676419.png)
![3-chloro-N-{4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3676431.png)
![ethyl 2-({[(4-bromophenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3676444.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3676458.png)
![N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676461.png)
![1-(2-fluorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676471.png)
